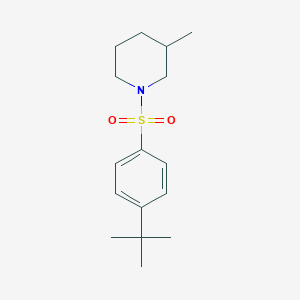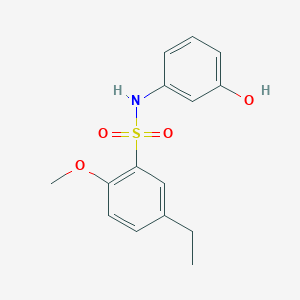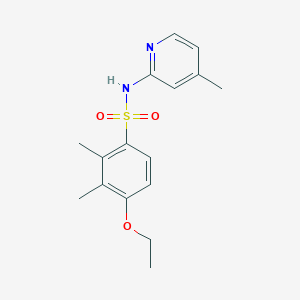![molecular formula C17H12BrNO4S B273298 3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B273298.png)
3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid is a complex organic compound with the molecular formula C17H12BrNO4S. This compound is characterized by the presence of a bromonaphthalene moiety linked to a sulfonamido group, which is further connected to a benzoic acid unit. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by sulfonation to introduce the sulfonamido group. The final step involves the coupling of the sulfonamido derivative with benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced .
Scientific Research Applications
3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamido group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromonaphthalene-1-sulfonamide
- Benzoic acid derivatives
- Sulfonamido benzoic acids
Uniqueness
3-{[(4-bromo-1-naphthyl)sulfonyl]amino}benzoic acid stands out due to its unique combination of a bromonaphthalene moiety and a sulfonamido group linked to benzoic acid. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H12BrNO4S |
|---|---|
Molecular Weight |
406.3 g/mol |
IUPAC Name |
3-[(4-bromonaphthalen-1-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C17H12BrNO4S/c18-15-8-9-16(14-7-2-1-6-13(14)15)24(22,23)19-12-5-3-4-11(10-12)17(20)21/h1-10,19H,(H,20,21) |
InChI Key |
IOXYYSWDFMJDKY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-iodophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B273231.png)






![1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273263.png)


![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)


